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Abstract

XST-14 is a potent and highly selective, competitive inhibitor of Unc-51 like autophagy
activating kinase 1 (ULK1), a crucial initiator of the autophagy pathway. With a chemical
formula of CL6H21NO4 and the IUPAC name methyl 4,6-diisopropoxy-1H-indole-2-carboxylate,
XST-14 has emerged as a significant chemical probe for studying the role of ULK1 in cellular
processes and as a potential therapeutic agent, particularly in the context of hepatocellular
carcinoma (HCC). This document provides a comprehensive overview of the chemical
properties, structure, and biological activity of XST-14, including detailed experimental
protocols and a visualization of its mechanism of action within the ULK1 signaling pathway.

Chemical Properties and Structure

XST-14 is an indole-based small molecule. Its core structure is a methyl indole-2-carboxylate,
substituted with two isopropoxy groups at the 4 and 6 positions of the indole ring.
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Property Value Reference

methyl 4,6-diisopropoxy-1H-
IUPAC Name , [1]
indole-2-carboxylate

CAS Number 2607143-50-8 [1][2][3]
Chemical Formula C16H21NO4 [11[4115]
Molecular Weight 291.34 g/mol

InChi Key ZNFMBFABCSHXPM- (1]

UHFFFAOYSA-N

Biological Activity and Quantitative Data

XST-14 functions as a potent inhibitor of ULK1 kinase activity. This inhibition disrupts the
initiation of the autophagy cascade, leading to the induction of apoptosis in cancer cells,
particularly in hepatocellular carcinoma.

Target Kinase IC50 (nM) Reference
ULK1 26.6 [2][5]

ULK2 70.9 [2]
CAMK2A 66.3 2]
ACVR1/ALK2 183.8 [2]
MAPK14/p38 alpha 283.9 2]
MAP2K1/MEK1 721.8 [2]
TGFBR2 809.3 [2]

Table 2.2: In Vitro Cellular Activity of XST-14 in
Hepatocellular Carcinoma (HCC) Cells
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Table 2.3: In Vivo Efficacy and Pharmacokinetics of XST-
14 in a Nude Mouse Xenograft Model of HCC
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Route of
Parameter Dosage Administrat Duration Effect Reference
ion
Decreased
. ) . tumor
Anti-tumor 15, 30 Intraperitonea 4 consecutive ]
] weights and [2]
Efficacy mg/kg/day I (IP) weeks
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tumor growth
Pharmacokin Intravenous
) 2 mg/kg 2.31 hours [2]
etics (T1/2) (V)
Pharmacokin Intraperitonea
10 mg/kg 2.69 hours [2]

etics (T1/2)

| (IP)

Signaling Pathway and Mechanism of Action

XST-14 exerts its biological effects by directly inhibiting the kinase activity of ULK1. ULK1 is a

central component of the autophagy initiation complex. Under nutrient-rich conditions,

MTORC1 phosphorylates and inactivates ULK1. Upon nutrient starvation or mTORC1

inhibition, ULK1 is dephosphorylated and activated, in part through phosphorylation by AMPK.

Activated ULK1 then phosphorylates downstream components of the autophagy machinery,
including ATG13, FIP200, and Beclin-1 (BECN1), leading to the formation of the phagophore.
By inhibiting ULK1, XST-14 blocks these downstream phosphorylation events, thereby

preventing the initiation of autophagy. This can lead to the accumulation of cellular stress and

the induction of apoptosis in cancer cells that rely on autophagy for survival.
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Caption: ULK1 signaling pathway and the inhibitory action of XST-14.
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Experimental Protocols

The following are generalized protocols for the key experiments cited in the characterization of
XST-14. For precise detalils, it is recommended to consult the primary literature, particularly Si-
Tu Xue, et al. Autophagy. 2020 Oct;16(10):1823-1837.

Synthesis of XST-14 (methyl 4,6-diisopropoxy-1H-indole-
2-carboxylate)

A detailed, step-by-step synthesis protocol for XST-14 is not publicly available. The compound
was identified through a structure-based virtual docking screen of 3428 compounds. However,

a plausible synthetic route can be conceptualized based on established methods for the
synthesis of indole-2-carboxylates.
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Conceptual Synthesis Workflow for XST-14
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l
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l
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l
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l

XST-14

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of XST-14.

In Vitro ULK1 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of XST-14 against
ULK1 kinase.

o Reagents and Materials:

o Recombinant human ULK1 enzyme.
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[e]

Myelin basic protein (MBP) as a substrate.

o

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM DTT).

[¢]

ATP (radiolabeled [y-32P]JATP or for use with luminescence-based detection kits).

XST-14 dissolved in DMSO.

[¢]

[e]

96-well plates.

o

Scintillation counter or luminescence plate reader.

e Procedure:
1. Prepare serial dilutions of XST-14 in DMSO and then in kinase assay buffer.

2. In a 96-well plate, add the diluted XST-14 or DMSO (vehicle control) to the appropriate
wells.

3. Add the ULK1 enzyme and MBP substrate to each well and incubate for a short period
(e.g., 10 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding ATP.
5. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

6. Terminate the reaction (e.g., by adding a stop solution or by spotting onto a
phosphocellulose membrane).

7. Quantify the phosphorylation of MBP. For radiolabeled assays, this involves washing the
membrane and measuring radioactivity using a scintillation counter. For luminescence-
based assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure the
amount of ADP produced.

8. Calculate the percentage of inhibition for each XST-14 concentration relative to the vehicle
control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
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This protocol describes how to assess the effect of XST-14 on the viability of hepatocellular
carcinoma cells (e.g., HepG2).

e Reagents and Materials:

o

HepG2 cells.
o Complete cell culture medium (e.g., DMEM with 10% FBS).
o XST-14 dissolved in DMSO.
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
o Solubilization solution (e.g., DMSO or a solution of SDS in HCI).
o 96-well cell culture plates.
o Microplate reader.
e Procedure:

1. Seed HepG2 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and
allow them to adhere overnight.

2. Treat the cells with various concentrations of XST-14 (and a DMSO vehicle control) and
incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
reduce the MTT to formazan crystals.

4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium lodide Staining)
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This protocol details a method to quantify apoptosis in HCC cells treated with XST-14 using
flow cytometry.

e Reagents and Materials:

(¢]

HCC cells (e.g., HepG2).

XST-14 dissolved in DMSO.

[¢]

[¢]

Annexin V-FITC/Propidium lodide (PI) apoptosis detection Kit.

[e]

Binding buffer.

o

Flow cytometer.
e Procedure:
1. Seed HCC cells and treat with XST-14 (e.g., 5 uM) or DMSO for 24 hours.

2. Harvest the cells (including any floating cells in the medium) by trypsinization and
centrifugation.

3. Wash the cells with cold PBS.
4. Resuspend the cells in binding buffer.

5. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's
protocol.

6. Incubate the cells in the dark at room temperature for 15 minutes.

7. Analyze the stained cells by flow cytometry.

(o]

. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic
(Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/Pl+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Mouse Model
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This protocol outlines the establishment of a subcutaneous HCC xenograft model in nude mice
to evaluate the anti-tumor efficacy of XST-14.

e Animals and Cell Line:
o Athymic nude mice (e.g., BALB/c nude).
o HCC cell line (e.g., HepG?2).

» Procedure:

1. Subcutaneously inject a suspension of HCC cells (e.g., 5 x 1076 cells in a mixture of
medium and Matrigel) into the flank of each mouse.

2. Monitor the mice for tumor growth.

3. Once the tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

4. Administer XST-14 (e.g., 15 or 30 mg/kg/day) or vehicle (control) via intraperitoneal
injection daily for a specified duration (e.g., 4 weeks).

5. Measure tumor volume with calipers regularly (e.g., every 2-3 days).
6. Monitor the body weight and overall health of the mice throughout the study.

7. At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., histology, western blotting).

Conclusion

XST-14 is a valuable research tool for elucidating the role of ULK1-mediated autophagy in both
normal physiology and disease states. Its potent and selective inhibition of ULK1, coupled with
its demonstrated anti-tumor effects in hepatocellular carcinoma models, highlights its potential
as a lead compound for the development of novel cancer therapeutics. Further investigation
into its synthesis, optimization of its pharmacokinetic properties, and evaluation in a broader
range of cancer models are warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to XST-14: A Potent ULK1
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146248#chemical-properties-and-structure-of-xst-
14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b8146248?utm_src=pdf-custom-synthesis
https://www.pubcompare.ai/protocol/njDnqosBwGXEOgesbC1f/
https://bio-protocol.org/exchange/minidetail?id=3436931&type=30
https://www.protocols.io/view/in-vitro-kinase-assay-phosphorylation-of-pi3kc1-by-j8nlkwr51l5r/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741148/
https://bpsbioscience.com/media/wysiwyg/Kinases/78362_2.pdf
https://www.benchchem.com/product/b8146248#chemical-properties-and-structure-of-xst-14
https://www.benchchem.com/product/b8146248#chemical-properties-and-structure-of-xst-14
https://www.benchchem.com/product/b8146248#chemical-properties-and-structure-of-xst-14
https://www.benchchem.com/product/b8146248#chemical-properties-and-structure-of-xst-14
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8146248?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8146248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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